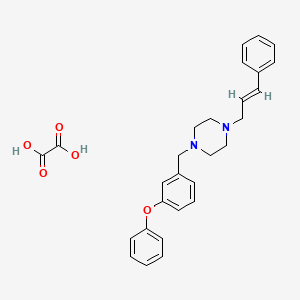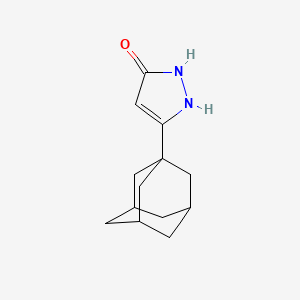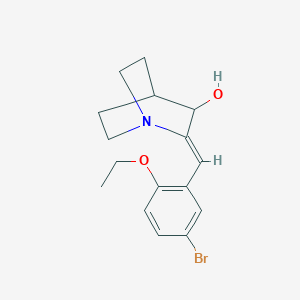
1-(3-phenoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, starting from basic compounds like ferulic acid and piperazine. For instance, Wang Xiao-shan (2011) detailed the synthesis of a piperazine derivative involving acetylation protection, reaction with piperazine, and subsequent deacetylation to obtain the target product, achieving a yield of over 56.9% (Wang Xiao-shan, 2011).
Molecular Structure Analysis
Structural analysis through techniques like IR, 1H NMR, and MS confirms the chemical structure of synthesized compounds. G. Lv et al. (2019) described the synthesis, crystal structure, and anti-bone cancer activity of a heterocyclic compound, which was characterized using these techniques, showcasing the importance of detailed molecular structure analysis (G. Lv et al., 2019).
Chemical Reactions and Properties
The chemical properties and reactions of piperazine derivatives are diverse, depending on their functional groups and molecular structure. For example, J. Kumar et al. (2017) synthesized a novel series of piperazine compounds, highlighting the antidepressant and antianxiety activities of these derivatives, which were confirmed through behavioral tests on albino mice (J. Kumar et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their practical application. C. Sanjeevarayappa et al. (2015) synthesized a compound and characterized it through LCMS, NMR, IR, and XRD data, providing insight into its physical properties and potential bioactivity (C. Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's applications. Studies like those conducted by W. Cunico et al. (2009) on anti-malarial agents, provide a foundation for understanding the chemical behavior of piperazine derivatives and their potential therapeutic benefits (W. Cunico et al., 2009).
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Drug Development
Piperazine derivatives, including structures similar to 1-(3-phenoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine oxalate, are significant for drug development due to their versatile medicinal properties. These compounds are found in a range of drugs with diverse therapeutic uses such as antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The modification of the substitution pattern on the piperazine nucleus facilitates a recognizable difference in the medicinal potential of the resultant molecules, suggesting a broad scope for research and development in pharmaceuticals (Rathi et al., 2016).
Environmental Impact and Degradation
Parabens, which share structural similarities with piperazine derivatives, have been studied for their occurrence, fate, and behavior in aquatic environments. These compounds are ubiquitous in surface water and sediments due to the consumption of paraben-based products and their continuous introduction into the environment. Studies on parabens might provide insights into the environmental behavior of related compounds like 1-(3-phenoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine oxalate and the need for further research on their stability, biodegradability, and potential environmental impacts (Haman et al., 2015).
Role in Antifungal Applications
Compounds from the Piper species, which include structures similar to piperazine derivatives, have shown significant antifungal activities. These include a variety of chemical structures such as amides, flavonoids, and lignans, underscoring the potential of piperazine derivatives in developing pharmaceutical or agricultural fungicides. Such studies highlight the importance of exploring the antifungal properties of piperazine derivatives for new drug development or agricultural applications (Xu & Li, 2011).
DNA Interaction and Potential for Drug Design
The interaction of piperazine derivatives with DNA, particularly in the context of minor groove binders, provides a basis for rational drug design. The ability of these compounds to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences opens avenues for the development of novel therapeutic agents targeting genetic material. This aspect of piperazine derivatives underscores their potential in drug design, especially in targeting specific DNA sequences for therapeutic purposes (Issar & Kakkar, 2013).
Eigenschaften
IUPAC Name |
oxalic acid;1-[(3-phenoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O.C2H2O4/c1-3-9-23(10-4-1)12-8-16-27-17-19-28(20-18-27)22-24-11-7-15-26(21-24)29-25-13-5-2-6-14-25;3-1(4)2(5)6/h1-15,21H,16-20,22H2;(H,3,4)(H,5,6)/b12-8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCLUTOWOQMWCU-MXZHIVQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=CC=C3)OC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=CC=C3)OC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
oxalic acid;1-[(3-phenoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5500151.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5500152.png)

![N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)
![2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5500183.png)

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5500189.png)
![N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500191.png)

![N-[2-(2-furoylamino)-3-phenylacryloyl]leucine](/img/structure/B5500198.png)

![5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5500225.png)